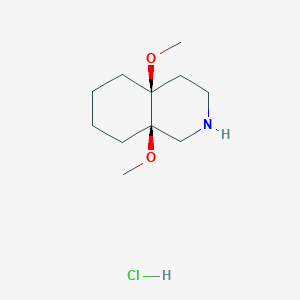

(4As,8aR)-4a,8a-dimethoxy-1,2,3,4,5,6,7,8-octahydroisoquinoline;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of the isoquinoline family, which is a class of heterocyclic aromatic organic compounds. It is characterized by a dimethoxy substitution and a complex octahydroisoquinoline structure. The specific stereochemistry indicated by the (4As,8aR) configuration suggests that the compound has chiral centers, which can significantly influence its biological activity and synthesis.

Synthesis Analysis

The synthesis of related isoquinoline compounds has been reported in the literature. For instance, a compound with a thiazolo[4,3-a]isoquinoline structure was synthesized and labeled with carbon-14 in various positions, demonstrating the potential for creating labeled compounds for drug development and tracing studies . Although the exact synthesis of the compound is not detailed in the provided papers, the methodologies used for similar compounds could potentially be adapted for its synthesis.

Molecular Structure Analysis

The absolute stereochemistry of isoquinoline derivatives is crucial for their biological activity. For example, the resolution and determination of the absolute configurations of 6,7-dimethoxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline enantiomers were achieved through X-ray diffractometric analysis . This suggests that a similar approach could be used to analyze the molecular structure of (4As,8aR)-4a,8a-dimethoxy-1,2,3,4,5,6,7,8-octahydroisoquinoline;hydrochloride to determine its absolute configuration and understand its potential interactions with biological targets.

Chemical Reactions Analysis

Isoquinoline derivatives can exhibit a range of chemical reactions, particularly when interacting with biological systems. The synthesis and resolution of isoquinoline compounds, as well as their stereochemistry, can influence their activity as AMPA receptor antagonists, which are important in the context of preventing epileptic seizures . The chemical reactivity of the compound would likely be influenced by its stereochemistry and the presence of the methoxy groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoquinoline derivatives can vary widely depending on their specific substitutions and stereochemistry. For instance, the crystal structure analysis of isoquinoline salts can reveal how the methoxy groups and other substituents are oriented in the solid state, which can affect properties such as solubility and stability . The enantiomers of these compounds can also show different biological activities, which is often related to their physical and chemical properties . The properties of (4As,8aR)-4a,8a-dimethoxy-1,2,3,4,5,6,7,8-octahydroisoquinoline;hydrochloride would need to be studied in detail to fully understand its potential as a drug candidate.

Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

- A study by Novoa de Armas et al. (1999) explored the synthesis and structural analysis of novel bicyclic compounds derived from 3,4-dihydropyridones, including 4-aryl-7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolines. This research provided insights into the molecular structure and conformation of octahydroquinolines through X-ray analysis and quantum chemical calculations (Novoa de Armas et al., 1999).

Synthesis of Derivatives

- Hassaneen et al. (2012) reported on the synthesis of new derivatives of heterocyclic compounds containing pyridine, pyrimidine, and triazole ortho-fused to the isoquinoline moiety. This study contributes to the understanding of the chemical properties and potential applications of isoquinoline derivatives (Hassaneen et al., 2012).

Pharmacological Potential

- A study by Carroll et al. (2005) synthesized N-substituted cis-4a-(3-hydroxyphenyl)-8a-methyloctahydroisoquinolines as opioid receptor pure antagonists. This research is significant for understanding the pharmacological potential of octahydroisoquinoline derivatives (Carroll et al., 2005).

Novel Applications in Synthesis

- Bremner and colleagues (1986, 1989) conducted studies focusing on novel synthetic applications of isoquinoline derivatives. Their work includes the synthesis of [3]Benzazonino[8,7,6-abc]Carbazole and 8,13-dihydro-2-methoxy-4,6-ethanodibenz[c,f]azonine-5,7-dione, expanding the scope of isoquinoline-based chemical synthesis (Bremner et al., 1986), (Bremner et al., 1989).

Dopamine Receptor Research

- Olson et al. (1981) described a hypothetical model of the interaction of antipsychotic drugs with the dopamine receptor, using rigid pyrrolo[2,3-g]isoquinoline derivatives. This study aids in understanding the role of isoquinoline derivatives in dopamine receptor modeling (Olson et al., 1981).

Propiedades

IUPAC Name |

(4aS,8aR)-4a,8a-dimethoxy-1,2,3,4,5,6,7,8-octahydroisoquinoline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2.ClH/c1-13-10-5-3-4-6-11(10,14-2)9-12-8-7-10;/h12H,3-9H2,1-2H3;1H/t10-,11+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIHAMTLDYWKWMC-VZXYPILPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC12CCCCC1(CNCC2)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@]12CCCC[C@]1(CNCC2)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4As,8aR)-4a,8a-dimethoxy-1,2,3,4,5,6,7,8-octahydroisoquinoline;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxyphenyl)-2-[[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B3011621.png)

![N-(4-methoxyphenethyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B3011622.png)

![2-(2-Fluorophenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B3011624.png)

![N-(2-fluorophenyl)-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B3011626.png)

![2-(3,4-Dimethylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B3011629.png)

![1H,2H,2aH,3H,4H-azeto[1,2-a]quinoxalin-3-one](/img/structure/B3011630.png)

![1-{1-[(2E)-3-(2,5-difluorophenyl)prop-2-enoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B3011631.png)

![[3-[(2-Fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B3011634.png)

![2-methyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3011639.png)

![(E)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B3011640.png)

![3-chloro-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide](/img/structure/B3011642.png)